molecular formula C23H22FN5O3 B2581815 3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848727-18-4

3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2581815
CAS RN: 848727-18-4
M. Wt: 435.459
InChI Key: OHQAULGWYFUTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Development

Research has focused on developing derivatives of complex purine compounds for enhanced biological activity. For instance, the synthesis and evaluation of bromophenols and brominated tetrahydroisoquinolines derived from red algae demonstrate the exploration of purine base derivatives for potential bioactive compounds (Ma et al., 2007). Similarly, efforts in synthesizing multifunctional xanthine derivatives aim to target neurodegenerative diseases, highlighting the adaptability of purine scaffolds in drug development (Brunschweiger et al., 2014).

Biological Activity and Antimycobacterial Properties

Compounds based on the purine structure have been assessed for antimycobacterial properties, indicating their potential in addressing infectious diseases. A study demonstrated that certain purine derivatives exhibit low toxicity toward mammalian cells while being active against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antimicrobial agents (Braendvang & Gundersen, 2007).

Potential in Neurodegenerative Disease Treatment

The investigation into compounds acting on adenosine receptors and monoamine oxidase B illustrates the compound's relevance in neurodegenerative disease research. These dual-target-directed ligands, by modulating neurotransmitter systems, offer insights into the development of treatments that provide symptomatic relief and possibly disease-modifying effects for conditions like Parkinson's disease (Załuski et al., 2019).

Enhancement of Chemical Processes

Research on regiospecific methylation of purines in synthetic chemistry underscores the compound's utility in refining chemical synthesis techniques, which could be applied across a range of chemical and pharmaceutical manufacturing processes (Lebraud et al., 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQAULGWYFUTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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